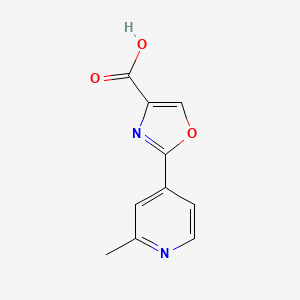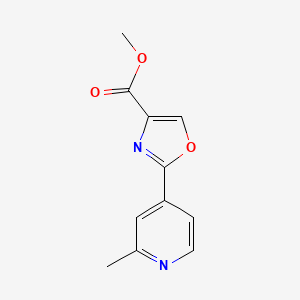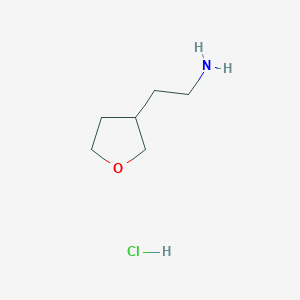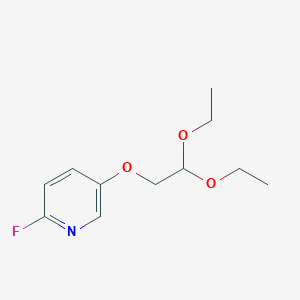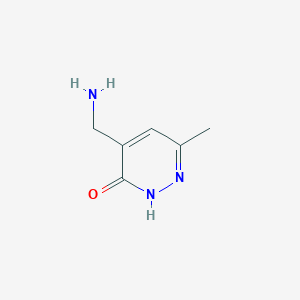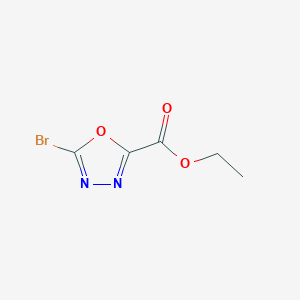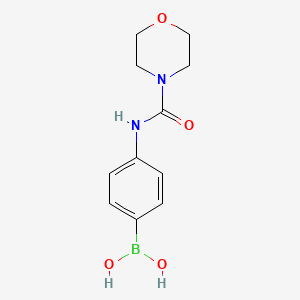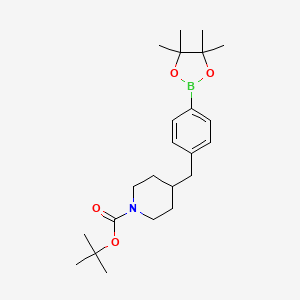
N-(叔丁氧羰基)-3-硝基苯丙氨酸乙酯
描述
The compound is a derivative of phenylalanine, which is an essential amino acid. The “N-(tert-butoxycarbonyl)” part suggests that the amino group of phenylalanine is protected by a tert-butoxycarbonyl (Boc) group . The “3-nitro” indicates a nitro group (-NO2) attached to the phenyl ring . The “ethyl ester” at the end suggests that the carboxylic acid group of phenylalanine has been converted into an ethyl ester .
Chemical Reactions Analysis
Boc-protected compounds are typically deprotected using strong acids like trifluoroacetic acid . The nitro group can be reduced to an amino group using various reducing agents .
科学研究应用
Deprotection of the N-tert-butoxycarbonyl (N-Boc) Group
The N-Boc group is a common protecting group in organic synthesis for the protection of amino groups. Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a compound containing the N-Boc group, can be used in research related to the deprotection of the N-Boc group. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which uses oxalyl chloride in methanol .
Synthesis of Novel Amino Acid Derivatives
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate could potentially be used in the synthesis of novel amino acid derivatives. For instance, N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid has been synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol .
Research in Medicinal Chemistry
The N-Boc group is often used in the synthesis of medicinally active compounds. For example, a mild procedure for the deprotection of the N-Boc group was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Research in Biochemistry
Ornithine, a non-proteinogenic amino acid, plays an important role in ammonia metabolism via the urea cycle. Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a derivative of ornithine, could potentially be used in biochemical research related to the urea cycle .
Development of New Synthetic Methods
The development of new synthetic methods often involves the use of complex molecules like Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate. For instance, the development of a mild method for the selective deprotection of the N-Boc group using oxalyl chloride in methanol .
Research in Pharmacology
Ornithine derivatives have shown potential as orally active non-peptide fibrinogen receptor antagonists and selective prostaglandin EP4 receptor antagonists. Therefore, Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, as a derivative of ornithine, could potentially be used in pharmacological research .
作用机制
Target of Action
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate, also known as N-Boc-ethanolamine , is a biochemical reagent . It is primarily used in the protection of amino acids during synthesis . The primary targets of this compound are the amino groups present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The tert-butoxycarbonyl (Boc) group in the compound is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound plays a significant role in the sequential protection and deprotection of the amine functional group in organic synthesis . The Boc group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate is the protection of the amino group during the synthesis of various compounds. This allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The action of Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate can be influenced by various environmental factors. For instance, the compound is stable under basic conditions, which are often used during the installation of the Boc group . Additionally, the compound’s solubility in various solvents suggests that its action, efficacy, and stability can be influenced by the solvent environment .
未来方向
The use of Boc-protected amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis and deprotection methods, as well as the exploration of new applications in medicinal chemistry and material science .
属性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-7-6-8-12(9-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELRGGHRVALPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(tert-butoxycarbonyl)-3-nitrophenylalaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



